9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-
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Overview
Description
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- typically involves the condensation of salicylic acid with a phenol derivative. This reaction can be carried out using zinc chloride in phosphoryl chloride as the dehydrating agent . Another method involves the use of aryl aldehydes with phenol derivatives under similar conditions . These methods provide a straightforward approach to obtaining the xanthone core structure.
Industrial Production Methods
Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy-, often employs optimized versions of the classical synthetic routes. These methods are scaled up to ensure high yield and purity, utilizing advanced techniques such as microwave heating to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetic acid to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of xanthone derivatives .
Scientific Research Applications
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Lichexanthone: A xanthone derivative with similar biological activities, known for its presence in lichens.
1-Hydroxy-9H-xanthen-9-one: Another xanthone derivative with hydroxyl groups at different positions, used in various chemical and biological studies.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
Uniqueness
9H-Xanthen-9-one, 2-hydroxy-3,4-dimethoxy- stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65417-39-2 |
---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2-hydroxy-3,4-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-14-10(16)7-9-12(17)8-5-3-4-6-11(8)20-13(9)15(14)19-2/h3-7,16H,1-2H3 |
InChI Key |
QRZSRGUYEIXKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1OC)OC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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